molecular formula C12H12N2O2 B11891464 2-(2,3-Dimethylquinoxalin-6-yl)acetic acid

2-(2,3-Dimethylquinoxalin-6-yl)acetic acid

Cat. No.: B11891464
M. Wt: 216.24 g/mol
InChI Key: HXMBZCLRTFMLNG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dimethylquinoxalin-6-yl)acetic acid typically involves the reaction of 2,3-dimethylquinoxaline with acetic acid derivatives under specific conditions. One common method includes the use of acetic anhydride as a reagent in the presence of a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Dimethylquinoxalin-6-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2,3-Dimethylquinoxalin-6-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylquinoxalin-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    Quinazoline derivatives: Known for their anticancer and antibacterial properties.

    Quinoxaline derivatives: Share similar structural features and biological activities.

Uniqueness: 2-(2,3-Dimethylquinoxalin-6-yl)acetic acid is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

2-(2,3-Dimethylquinoxalin-6-yl)acetic acid is a quinoxaline derivative that has garnered attention due to its potential biological activities. Quinoxalines are known for their diverse pharmacological properties, and the specific modifications in this compound may influence its therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O2, with a molecular weight of approximately 218.21 g/mol. The compound features a carboxylic acid group (-COOH) attached to a quinoxaline ring, which contributes to its potential biological activity.

Property Value
Molecular FormulaC12H12N2O2
Molecular Weight218.21 g/mol
Structural FeaturesQuinoxaline ring with methyl substitutions

Biological Activity

Research indicates that compounds containing quinoxaline moieties exhibit various biological activities, including:

  • Antioxidant Activity : Quinoxaline derivatives have shown potential in scavenging free radicals.
  • Antimicrobial Properties : Some studies suggest that quinoxaline derivatives possess antibacterial and antifungal properties.
  • Cholinesterase Inhibition : The compound may act as an acetylcholinesterase inhibitor, which is significant for treating neurodegenerative diseases like Alzheimer's.

Cholinesterase Inhibition

Recent studies have highlighted the role of quinoxaline derivatives as dual binding site cholinesterase inhibitors (ChEIs). For instance, a related study on lawsone–quinoxaline hybrids demonstrated potent inhibitory effects on acetylcholinesterase (AChE), with IC50 values indicating strong binding affinity . While specific data on this compound is limited, its structural similarity to known AChE inhibitors suggests potential effectiveness in this area.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with various biological targets due to its structural characteristics:

  • Binding Affinity : The presence of the quinoxaline ring may facilitate interactions with enzymes involved in neurotransmitter regulation.
  • Molecular Docking Studies : In silico studies indicate that similar compounds can effectively bind to the active sites of cholinesterases .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

  • In Vitro Studies : Compounds with similar structures have been evaluated for their ability to inhibit AChE and butyrylcholinesterase (BChE), showing promising results in reducing enzyme activity associated with Alzheimer's disease .
    Compound IC50 (AChE) IC50 (BChE)
    Compound 6d20 nM220 nM
  • Cytotoxicity Assessment : Evaluations have shown that certain quinoxaline derivatives do not exhibit significant cytotoxicity at therapeutic concentrations, making them suitable candidates for further development .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-(2,3-dimethylquinoxalin-6-yl)acetic acid

InChI

InChI=1S/C12H12N2O2/c1-7-8(2)14-11-5-9(6-12(15)16)3-4-10(11)13-7/h3-5H,6H2,1-2H3,(H,15,16)

InChI Key

HXMBZCLRTFMLNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)CC(=O)O)C

Origin of Product

United States

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